molecular formula C20H13FN2O3 B2866132 2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921890-92-8

2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No. B2866132
CAS RN: 921890-92-8
M. Wt: 348.333
InChI Key: JUQIGQDLMRVOBP-UHFFFAOYSA-N
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Description

“2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide” is a chemical compound. It is a derivative of dibenzo[b,f][1,4]oxazepine . Certain compounds and salts of this formula are selective inhibitors of the Dopamine D2 receptor .

Scientific Research Applications

Synthetic Chemistry Applications

Efficient synthesis techniques for dibenz[b,f]oxazepin-11(10H)-ones, which share a core structure with 2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide, have been developed. These methods leverage the nucleophilic aromatic substitution (SNAr) of fluorine in specific precursors to assemble complex molecules on solid supports, highlighting the compound's utility in constructing diverse chemical libraries with high purity (Ouyang et al., 1999).

Drug Development Applications

In the realm of drug development, fluorinated benzothiazoles, structurally related to the target compound, have demonstrated potent cytotoxic activity in vitro against certain human cancer cell lines. This research underscores the potential of fluorinated compounds in developing new antitumor medications (Hutchinson et al., 2001).

Imaging Agent Applications

2-Fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide's structural analogs have been explored as positron emission tomography (PET) cancer imaging agents. The synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles, for instance, demonstrates the feasibility of using such compounds as novel probes for imaging tyrosine kinase in cancers, providing a foundation for non-invasive diagnostic tools (Wang et al., 2006).

Mechanism of Action

This compound is a selective inhibitor of the Dopamine D2 receptor . This suggests that it could have potential applications in treating disorders related to the central nervous system.

properties

IUPAC Name

2-fluoro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O3/c21-15-6-2-1-5-13(15)19(24)22-12-9-10-17-14(11-12)20(25)23-16-7-3-4-8-18(16)26-17/h1-11H,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQIGQDLMRVOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

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